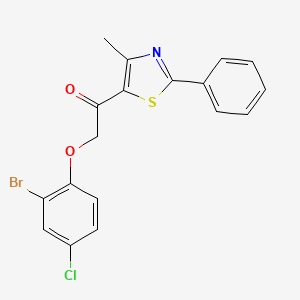

![molecular formula C18H11N5O4S2 B2942020 (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 881818-83-3](/img/structure/B2942020.png)

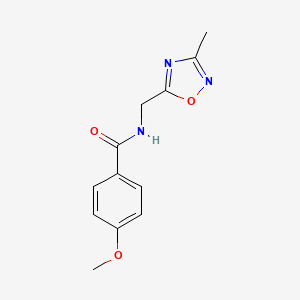

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzimidazole . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antitumor activity .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with a ring structure containing atoms of at least two different elements .Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

The compound has been studied for its potential in treating type-2 diabetes. A study by Mehendale-Munj, Ghosh, and Ramaa (2011) found that molecules containing the thiazolidinedione ring, similar to the given compound, showed significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Anticancer Potential

The compound's analogs have been evaluated for anticancer properties. Penthala, Yerramreddy, and Crooks (2011) synthesized and evaluated novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and found them effective against melanoma and ovarian cancer cells (Penthala, Yerramreddy, & Crooks, 2011).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid Schiff Bases, related to the compound, have been synthesized and showed promising antimicrobial activity. Mishra et al. (2019) synthesized such compounds with good antimicrobial effects against various bacterial strains (Mishra et al., 2019).

Material Science Applications

The related compounds have also been utilized in the development of coordination polymers with potential applications in material science. Chen, Ni, Wang, and Tao (2019) reported the synthesis of a novel zinc coordination polymer, exhibiting strong fluorescence emissions, which could be significant in material science applications (Chen, Ni, Wang, & Tao, 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues . It has been validated as an effective therapeutic target for cancer .

Mode of Action

The compound interacts with PRMT5, inhibiting its activity

Biochemical Pathways

The inhibition of PRMT5 affects the methylation status of protein arginine residues . This can have downstream effects on various biochemical pathways, particularly those involved in cell proliferation and survival. The exact pathways affected would depend on the specific proteins that are substrates of PRMT5.

Pharmacokinetics

The insilico analyses of similar compounds suggest that they have excellent intestinal absorption and relatively moderate toxicity .

Result of Action

The inhibition of PRMT5 by this compound can lead to antitumor activity . For example, analogs of this compound with a benzimidazole core have shown potent PRMT5 inhibitory activities and strong inhibitory effects on MV4-11 cell growth .

Future Directions

The development of benzimidazole derivatives as antitumor agents is a promising area of research . Future studies could focus on elucidating the exact mechanism of action of these compounds, optimizing their synthesis process, and evaluating their safety and efficacy in preclinical and clinical trials.

properties

IUPAC Name |

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N5O4S2/c24-16(10-4-3-5-11(8-10)23(26)27)21-22-17(25)14(29-18(22)28)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,25H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVCGFLABIHDNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O)N=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone](/img/structure/B2941938.png)

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941939.png)

![7-Ethyl-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2941940.png)

![tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2941941.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)